benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with an aminomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with benzyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with only one fluorine atom.
Benzyl 2-(aminomethyl)-pyrrolidine-1-carboxylate: Lacks fluorine atoms, resulting in different chemical properties.
Benzyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: Substituted with methyl groups instead of fluorine.
Uniqueness
The uniqueness of benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate lies in the presence of two fluorine atoms, which significantly influence its chemical reactivity, stability, and biological activity. These properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2680528-20-3 |
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Molecular Formula |
C13H16F2N2O2 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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